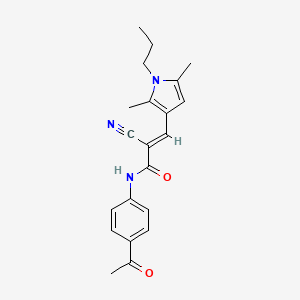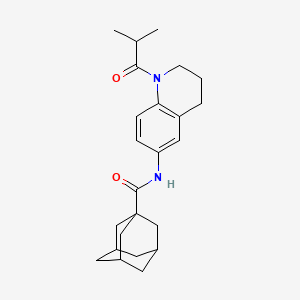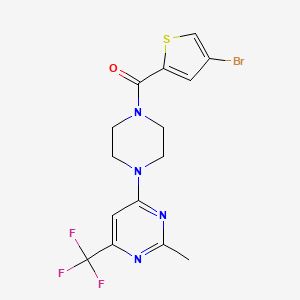![molecular formula C19H23N3O3 B2589468 N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 1023475-87-7](/img/structure/B2589468.png)
N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide belongs to a class of compounds with various synthesized forms, explored for their potential in medical and biological applications. Research has shown that derivatives of this compound have been synthesized and studied for their antitumor, antimonoamineoxidase, analgesic, anti-inflammatory, and antiviral activities. These derivatives include various quinazolinone scaffolds that are designed and evaluated for their effectiveness against different cell lines, indicating their potential as therapeutic agents. For instance, the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed extensive-spectrum antitumor efficiency, highlighting the significance of these compounds in developing new cancer treatments (Mohamed et al., 2016).
Anticonvulsant Activity
The design and synthesis of new derivatives of 3H-quinazolin-4-one have also shown promising anticonvulsant activity. This suggests the potential of these compounds in treating epilepsy and other seizure disorders, thereby broadening the scope of this compound derivatives in neurological research (El-Helby & Wahab, 2003).
Targeted Cancer Therapy
Furthermore, the development and binding mode assessment of specific derivatives targeting thymidylate synthase inhibitor that targets tumor cells have been explored. These studies focus on the selective intracellular accumulation through specific receptors, such as α-folate receptor, which is overexpressed mainly in ovarian and lung cancer tumors. This selective targeting hints at the potential for efficacy with lower toxicity, a crucial aspect in the development of cancer therapies (Tochowicz et al., 2013).
Psychotropic Potential
Lastly, the synthesis and psychotropic activity of certain derivatives suggest potential applications in treating psychiatric disorders. This opens up avenues for further research into the neuropharmacological properties of these compounds, potentially leading to new treatments for mental health conditions (Grigoryan et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)21-19(22)25/h4-6,8-9H,1-3,7,10-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPEHXVTVSSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2589386.png)
![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)
![N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2589388.png)
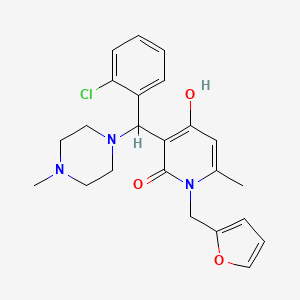
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)
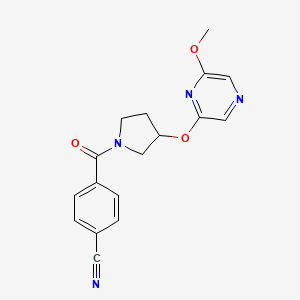
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)
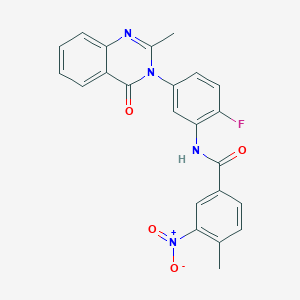
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2589397.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile](/img/structure/B2589398.png)

